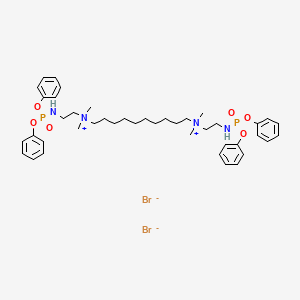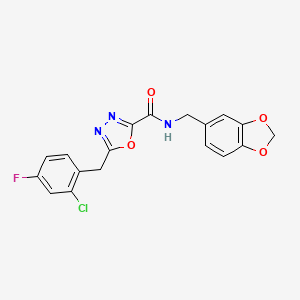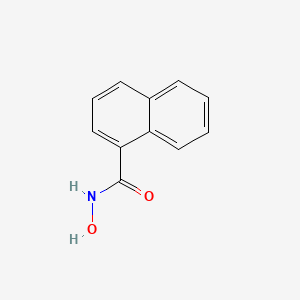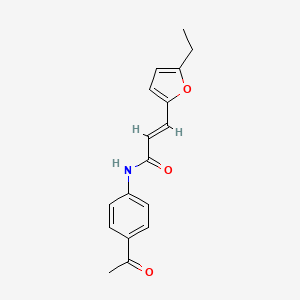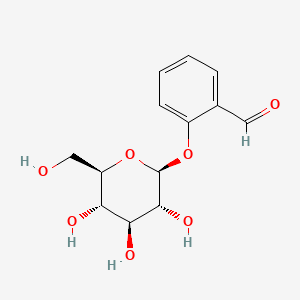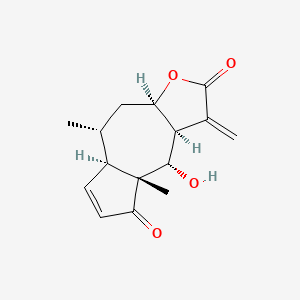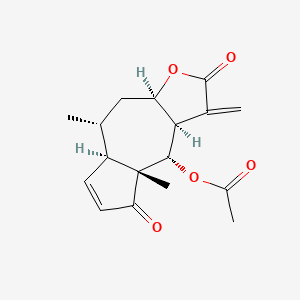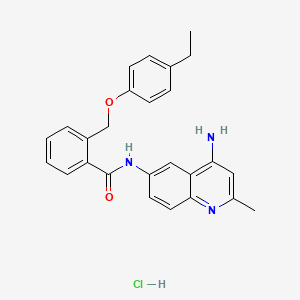
Jtc-801
Vue d'ensemble
Description
JTC-801 is an opioid analgesic drug used in scientific research . It is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor . This receptor was the fourth opioid receptor to be discovered and is still the least understood . This compound is an orally active drug that blocks the nociceptin receptor and produces analgesic effects in a variety of animal studies . It is particularly useful for neuropathic pain and allodynia associated with nerve injury .
Molecular Structure Analysis
This compound has a molecular formula of C26H25N3O2 . It is a complex organic molecule with multiple functional groups, including an amide group, an aromatic ring, and an ether group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 411.505 g/mol . It is a crystalline solid . Its solubility varies depending on the solvent, with reported solubilities of 30 mg/mL in DMF and DMSO, and 20 mg/mL in ethanol .Applications De Recherche Scientifique
Anti-Proliferative Effects in Cancer Therapy
JTC-801 in Osteosarcoma Treatment : this compound exhibits anti-proliferative effects on human osteosarcoma cells by inducing apoptosis. The study demonstrates that this compound treatment significantly reduces the viability of osteosarcoma cells, indicating its potential as an anti-cancer agent. This effect is mediated through the activation of BAX and Caspase-3 and the downregulation of BCL-2, alongside the inhibition of invasion and migration of cancer cells. The study also highlights the involvement of the PI3K/AKT signaling pathway in the antitumor effects of this compound, suggesting a targeted mechanism of action against osteosarcoma growth (Zheng, Yang, Liu, & Zhong, 2018).
Pain Management Applications
This compound in Neuropathic Pain Models : this compound shows promise in alleviating neuropathic pain, as evidenced by studies in rat models. It alleviates heat-evoked hyperalgesia and may protect against osteoporosis induced by chronic constriction injury. The mechanism involves dose-dependent normalization of paw withdrawal latency, a measure of neuropathic pain intensity. Although this compound does not inhibit the decrease in bone mineral content and density, it significantly inhibits the increase in osteoclast number, suggesting a role in neuropathic pain management (Suyama, Kawamoto, Gaus, & Yuge, 2003).
Mécanisme D'action
Target of Action
JTC-801 is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor . This receptor was the fourth opioid receptor to be discovered and is still the least understood . The nociceptin receptor has complex effects which are involved in many processes involved in pain and inflammation responses .
Mode of Action
This compound interacts with its primary target, the nociceptin receptor, by blocking it . This interaction results in analgesic effects in a variety of animal studies . The activation of the nociceptin receptor can either increase or reduce pain depending on the dose . Therefore, by blocking this receptor, this compound can control the pain response.
Biochemical Pathways
This compound has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway . This pathway is involved in many cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it critical for cancer development . By suppressing this pathway, this compound can potentially control the growth and spread of cancer cells .
Pharmacokinetics
It is known that this compound is an orally active drug . This suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and then excreted. The oral activity of this compound also indicates its good bioavailability.
Result of Action
This compound produces analgesic effects in a variety of animal studies, and is particularly useful for neuropathic pain and allodynia associated with nerve injury . In addition to its analgesic effects, this compound has demonstrated promising anticancer effects. For example, it has been found to inhibit the proliferation and metastasis of the Hep G2 hepatoblastoma cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs acting at the nociceptin receptor may influence the effects of this compound . Furthermore, the specific characteristics of the patient’s body, such as the state of their liver for drug metabolism, can also affect the action of this compound.
Safety and Hazards
JTC-801 should be handled with care to avoid dust formation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Orientations Futures
JTC-801 has demonstrated promising anticancer effects in adenocarcinoma and osteosarcoma cells . It has been found to inhibit the proliferation and migration of hepatoblastoma Hep G2 cells . These findings suggest that this compound may have potential as a novel drug target for clinical cancer treatment .
Propriétés
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIYKXNAXKMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415525 | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244218-51-7 | |
| Record name | JTC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244218-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of JTC-801?
A1: this compound acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. [, , , , , , , , , , , , , , , , , , , , , , ]
Q2: What type of receptor is the NOP receptor?
A2: The NOP receptor is a G-protein coupled receptor (GPCR) closely related to the classical opioid receptors. [, , , , , , , ]
Q3: How does this compound's antagonism of the NOP receptor impact intracellular signaling?
A3: this compound binding to the NOP receptor prevents the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This, in turn, can modulate various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. [, , , , , ]
Q4: Does this compound show any agonist activity at the NOP receptor?
A4: While generally considered an antagonist, studies have shown that in specific contexts, such as with constitutively active NOP receptors, this compound can exhibit inverse agonist activity, leading to increased calcium current amplitude. [, ]
Q5: What is the full chemical name of this compound?
A6: The full chemical name of this compound is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide. [, ]
Q6: Is there information available about the molecular weight or formula of this compound?
A6: The provided research abstracts do not disclose the molecular formula or weight of this compound.
Q7: Are there any studies describing the spectroscopic characteristics of this compound?
A7: The research abstracts provided do not offer details on the spectroscopic data for this compound.
Q8: What are the primary pharmacological effects observed with this compound?
A9: this compound primarily demonstrates anti-nociceptive (pain-reducing) and anxiolytic (anxiety-reducing) effects in various animal models. [, , , , , , , , , , ]
Q9: What types of pain models has this compound been studied in?
A10: this compound has shown efficacy in models of acute pain, inflammatory pain, and neuropathic pain, including formalin-induced pain, paclitaxel-induced neuropathic pain, and pain following spinal nerve injury. [, , , , , , , , , ]
Q10: How does this compound affect N/OFQ levels in the brain?
A11: Studies indicate that chronic administration of this compound, particularly in conjunction with cannabinoid agonists like WIN 55,212-2, can lead to increased N/OFQ levels in specific brain regions, such as the amygdala, periaqueductal gray, and nucleus raphe magnus. []
Q11: Has this compound demonstrated efficacy in models beyond pain?
A12: Yes, this compound has shown promising results in preclinical models of cancer, specifically inhibiting the proliferation and metastasis of hepatoblastoma, osteosarcoma, ovarian cancer, and melanoma cells. [, , , ]
Q12: What is the proposed mechanism behind the anti-cancer effects of this compound?
A13: this compound appears to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway, leading to decreased proliferation, increased apoptosis, and reduced invasion and migration of cancer cells. [, , , ]
Q13: Has the structure-activity relationship of this compound been investigated?
A14: While the provided research abstracts do not detail specific SAR studies, the development of this compound from earlier non-peptide NOP ligands suggests that modifications to optimize its potency, selectivity, and pharmacological properties were undertaken. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


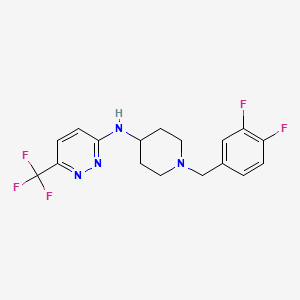
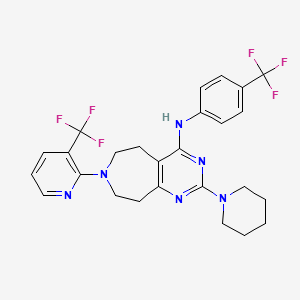
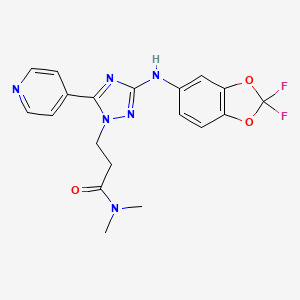
![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)
